2-(3-chlorophenyl)-N-mesitylacetamide
Description
2-(3-Chlorophenyl)-N-mesitylacetamide is a substituted acetamide featuring a 3-chlorophenyl group at the acetamide’s α-position and a mesityl (2,4,6-trimethylphenyl) group as the N-substituent. The mesityl group’s steric bulk and electron-donating methyl groups likely influence its conformation, solubility, and intermolecular interactions compared to simpler N-aryl substituents .
Properties
Molecular Formula |
C17H18ClNO |
|---|---|
Molecular Weight |
287.787 |
IUPAC Name |
2-(3-chlorophenyl)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C17H18ClNO/c1-11-7-12(2)17(13(3)8-11)19-16(20)10-14-5-4-6-15(18)9-14/h4-9H,10H2,1-3H3,(H,19,20) |
InChI Key |
BOZYTUIRYWFGER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Geometry and Conformation
Table 1: Key Geometric Parameters of Chlorophenyl Acetamides
- Key Findings :
- The N–H bond orientation (syn vs. anti) is influenced by substituent electronic effects. Electron-withdrawing groups like nitro favor anti-conformation, while electron-donating methyl groups stabilize syn-conformation .
- Bulky N-substituents (e.g., mesityl) may disrupt planar amide geometry, reducing hydrogen-bonding efficiency compared to smaller analogs like 3-methylphenyl derivatives .
Table 2: Bioactivity of Selected Chlorophenyl Acetamides
Crystallographic and Spectroscopic Comparisons
Table 3: Structural and Spectroscopic Data
- Key Findings :
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